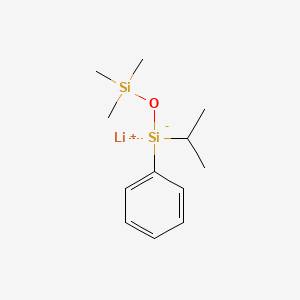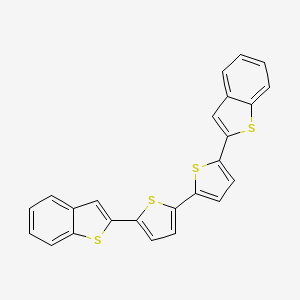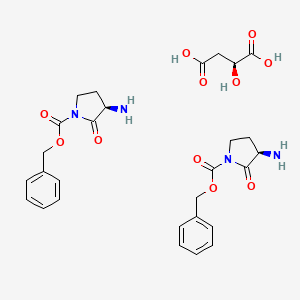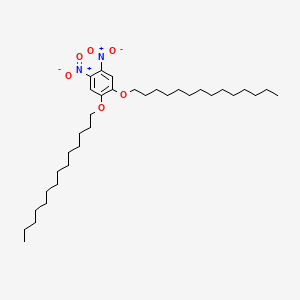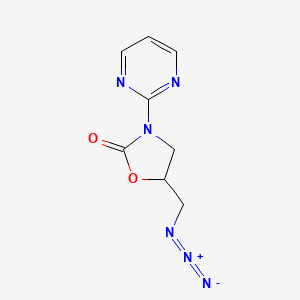
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an azidomethyl group, a pyrimidinyl group, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of a suitable pyrimidinyl precursor with an azidomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one depends on its application. In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling, where the compound selectively reacts with target molecules without interfering with native biological processes.
相似化合物的比较
Similar Compounds
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
5-(Azidomethyl)-3-(quinolin-2-yl)-1,3-oxazolidin-2-one: Contains a quinolinyl group, offering different electronic properties.
Uniqueness
5-(Azidomethyl)-3-(pyrimidin-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of the pyrimidinyl group, which can engage in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and bioorthogonal applications.
属性
CAS 编号 |
824933-20-2 |
|---|---|
分子式 |
C8H8N6O2 |
分子量 |
220.19 g/mol |
IUPAC 名称 |
5-(azidomethyl)-3-pyrimidin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N6O2/c9-13-12-4-6-5-14(8(15)16-6)7-10-2-1-3-11-7/h1-3,6H,4-5H2 |
InChI 键 |
TVUHYXWGRXQZHB-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1C2=NC=CC=N2)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
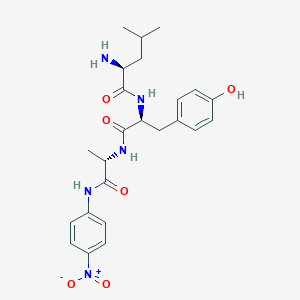
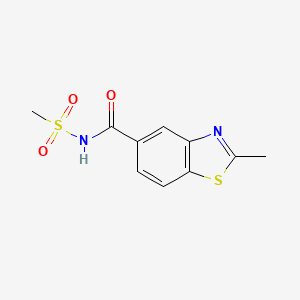
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

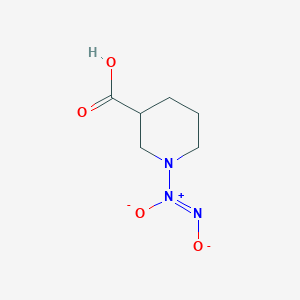
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
